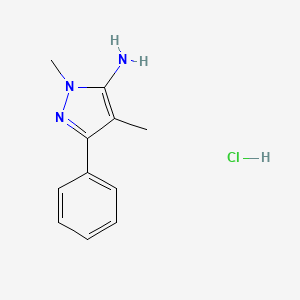
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
N-(tert-Butyl)pyridine-2-carboxamide and its derivatives are key substrates in organic synthesis. They have been involved in reactions such as lithiation, where the control of the site of lithiation allows for the formation of substituted derivatives with high yields. This showcases the compound's utility in synthesizing complex organic structures and exploring reaction mechanisms (Keith Smith et al., 2013). Additionally, magnesiated bases on substituted pyridines highlight its application in deprotonation or 1,4-addition reactions, leading to the generation of novel pyridine derivatives with potential utility in various chemical syntheses (V. Bonnet et al., 2001).
Materials Science and Polymer Chemistry
The synthesis and characterization of aromatic polyamides based on derivatives like tert-butylhydroquinone illustrate the compound's application in developing new materials. These polyamides demonstrate high thermal stability and solubility in organic solvents, making them suitable for creating transparent and tough films used in various technological applications (Chin‐Ping Yang et al., 1999). This aspect is further explored in the development of polyamides with ortho-linked structures derived from bis(ether-carboxylic acid) or bis(ether amine), emphasizing the material's thermal properties and solubility characteristics, which are essential for their application in high-performance materials (S. Hsiao et al., 2000).
Chemical Biology and Luminescence Studies
In chemical biology, the luminescence properties of lanthanide complexes involving pyridinecarboxamide versus pyridinecarboxylate donors have been studied. These complexes, derived from 1,4,7-triazacyclononane-based ligands, show significant potential for applications in biological media due to their water stability and luminescence characteristics. This research underlines the compound's utility in developing new diagnostic and therapeutic tools (Grégory Nocton et al., 2009).
The synthesis and biological evaluation of heterocyclic carboxamides as potential antipsychotic agents demonstrate the compound's relevance in medicinal chemistry. By studying various heterocyclic analogs, researchers aim to discover new treatments for psychiatric disorders, highlighting the compound's role in drug development (M. H. Norman et al., 1996).
Propriétés
IUPAC Name |
N-tert-butyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-11(2,3)13-10(17)15-6-4-9(8-15)16-7-5-12-14-16/h5,7,9H,4,6,8H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJLQEBRDWAUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2968474.png)

![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2968477.png)
![3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2968478.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide](/img/structure/B2968481.png)




![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)
